molecular formula C15H11NO5 B6400434 3-(3-Acetylphenyl)-5-nitrobenzoic acid CAS No. 1261956-83-5

3-(3-Acetylphenyl)-5-nitrobenzoic acid

Cat. No.: B6400434
CAS No.: 1261956-83-5
M. Wt: 285.25 g/mol
InChI Key: GDGVMJXGCCQMTM-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and a 3-acetylphenyl group at the 3-position.

Key physicochemical properties inferred from structurally similar compounds include:

  • Molecular formula: Likely C₁₅H₁₁NO₅ (based on substituent analysis).
  • Molar mass: ~293.26 g/mol.
  • Storage: Expected to require 2–8°C storage due to nitro group instability, similar to 3-(3-carboxy-5-fluorophenyl)-5-nitrobenzoic acid .

Properties

IUPAC Name

3-(3-acetylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-9(17)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(7-12)16(20)21/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGVMJXGCCQMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689759
Record name 3'-Acetyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-83-5
Record name 3'-Acetyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-acetylphenylbenzoic acid, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(3-Acetylphenyl)-5-nitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The acetyl group can also undergo metabolic transformations, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 3-(3-acetylphenyl)-5-nitrobenzoic acid with analogous nitrobenzoic acid derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 3-acetylphenyl, 5-nitro C₁₅H₁₁NO₅ 293.26 Potential kinase inhibition, moderate lipophilicity Inferred
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (9) 2-pyrrolidinyl, 5-nitro C₁₁H₁₂N₂O₄ 236.22 Higher solubility in polar solvents; antidiabetic activity
3-(Dihydroxyphosphoryl)-5-nitrobenzoic acid (2) 3-phosphonyl, 5-nitro C₇H₆NO₇P 247.09 Metal coordination, porous framework synthesis
3-(4-Methylthiophenyl)-5-nitrobenzoic acid 4-methylthiophenyl, 5-nitro C₁₄H₁₁NO₄S 289.30 Enhanced electron density; biochemical probes
3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid 2-chloro-5-methoxyphenyl, 5-nitro C₁₄H₁₁ClNO₅ 308.70 Halogenated substituent; antimicrobial potential

Key Observations :

  • Solubility : The acetyl group in the target compound increases lipophilicity compared to polar substituents like pyrrolidinyl (Compound 9) or phosphonyl (Compound 2). This may enhance membrane permeability in biological systems.
  • Reactivity : The nitro group facilitates electrophilic substitution, while the acetyl group can undergo condensation or nucleophilic addition, differentiating it from halogenated or sulfur-containing analogs .

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